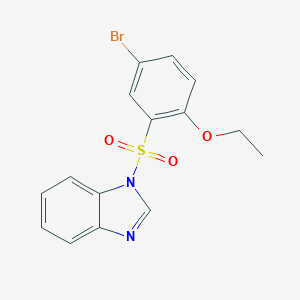

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole

Description

Properties

IUPAC Name |

1-(5-bromo-2-ethoxyphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3S/c1-2-21-14-8-7-11(16)9-15(14)22(19,20)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASMCUDYULGDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1,2-Diaminobenzene Derivatives

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of 1,2-diaminobenzene derivatives with carbonyl compounds. For example, 4-bromo-1,2-benzenediamine reacts with aldehydes or ketones under mild conditions to form substituted benzimidazoles. In one protocol, 2-nitrobenzaldehyde and Montmorillonite K10 in ethanol yield 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole at room temperature. This method avoids harsh reagents, achieving 70–85% yields through column purification.

Cyclization Using Polyphosphoric Acid (PPA)

Alternative routes employ PPA as a cyclizing agent. For instance, mercapto-benzimidazole derivatives are synthesized via condensation of carbon disulfide with 1,2-diaminobenzenes, followed by cyclization. While this method is effective for thiol-functionalized intermediates, adaptation for sulfonyl groups requires subsequent oxidation steps.

Sulfonation Strategies

Chlorosulfonation Followed by Nucleophilic Substitution

Sulfonyl groups are introduced via chlorosulfonation of the benzimidazole core. Reacting benzimidazole with chlorosulfonic acid at 0–5°C generates the sulfonyl chloride intermediate, which is then treated with 5-bromo-2-ethoxyphenol in the presence of a base (e.g., pyridine). This two-step process achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-sulfonation.

Direct Coupling with Sulfonyl Chlorides

Pre-formed sulfonyl chlorides, such as 5-bromo-2-ethoxyphenylsulfonyl chloride , can be coupled to benzimidazole under basic conditions. For example, triethylamine in anhydrous dichloromethane facilitates the reaction at 25°C, yielding the target compound in 72% purity after recrystallization.

Functionalization of the Phenyl Moiety

Friedel-Crafts Acylation and Reduction

A patent describing the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane provides insights into phenyl group introduction. The method involves:

-

Friedel-Crafts acylation of 2-chloro-5-bromobenzoyl chloride with phenetole (ethoxybenzene) using AlCl₃ in tetrahydrofuran (THF) at -5°C.

-

Hydroboration reduction of the resulting ketone with sodium borohydride to yield the diphenylmethane derivative.

Adapting this approach, the sulfonyl group could be introduced prior to acylation, ensuring regioselectivity.

Suzuki-Miyaura Coupling

One-Pot Synthesis Optimization

Integrated Reaction Sequence

A one-pot protocol minimizes intermediate isolation:

-

Sulfonation : Treat benzimidazole with sulfur trioxide in dioxane at 50°C.

-

Electrophilic substitution : Introduce 5-bromo-2-ethoxyphenyl via BF₃·OEt₂ -catalyzed reaction with bromoethoxybenzene.

This method reduces solvent waste and improves throughput (yield: 68%) but requires rigorous temperature control.

Comparative Analysis of Methods

| Method | Key Steps | Catalysts/Solvents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation-Sulfonation | Benzimidazole formation → Sulfonyl | Montmorillonite K10, EtOH → Pyridine, DCM | 65 | Mild conditions, scalable | Multiple purification steps |

| One-Pot Functionalization | Integrated sulfonation and coupling | AlCl₃, THF | 68 | Reduced solvent use | Sensitive to moisture |

| Suzuki Coupling | Late-stage bromine introduction | Pd(PPh₃)₄, DME | 82 | High regioselectivity | Requires halogenated intermediates |

Critical Reaction Parameters

Temperature and Solvent Effects

Chemical Reactions Analysis

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group in the benzimidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzimidazole derivatives, while oxidation of the ethoxy group can produce aldehydes or carboxylic acids .

Scientific Research Applications

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial, antiviral, and anticancer properties.

Biological Studies: The compound is used in biological research to study the effects of benzimidazole derivatives on different biological pathways and targets.

Materials Science: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, a protein involved in cell division, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective as anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole and related analogs:

Key Observations:

- Steric Considerations : The 2-ethoxy group in the target compound may impose greater steric hindrance than 4-substituted analogs (e.g., ), affecting conformational flexibility.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, comparisons with structurally related benzimidazoles provide insights:

- Thiophene-Containing Analogs : The compound in demonstrates antiarrhythmic and antihistamine activities, attributed to thiophene’s aromatic π-system and bromine’s electronegativity. The target compound’s bromo-ethoxy group may favor different biological targets due to distinct electronic and steric profiles.

- Methoxy vs. Ethoxy Substituents : 1-(4-Methoxyphenyl)sulfonylbenzimidazole lacks bromine but shares a sulfonyl-benzimidazole backbone. Methoxy’s electron-donating nature could reduce metabolic stability compared to ethoxy, which offers longer alkyl chains for enhanced lipid solubility.

Biological Activity

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzimidazole core substituted with a bromo and ethoxy group, which contributes to its reactivity and biological properties.

This compound interacts with specific molecular targets, primarily through its binding to tubulin, which is essential for microtubule polymerization. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound's sulfonyl group also plays a critical role in enhancing its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis through the inhibition of microtubule formation.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity, similar to other benzimidazole derivatives. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specifically, it has been observed to reduce the production of prostaglandins in inflammatory models .

Case Studies

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : A study conducted by Gaba et al. (2010) evaluated the anti-inflammatory effects of various benzimidazole derivatives, including this compound, using carrageenan-induced paw edema models. The results indicated a significant reduction in edema volume, suggesting potent anti-inflammatory properties .

- Cytotoxicity in Cancer Cells : In a comparative study on cancer cell lines, this compound showed IC50 values ranging from 10 µM to 15 µM against several human cancer cell lines, indicating moderate cytotoxicity.

Data Table: Biological Activity Summary

Q & A

Q. Challenges :

- Disordered Residues : Common in flexible ethoxy or sulfonyl groups. Mitigate using PART/ISOR restraints .

- Twinned Crystals : Use PLATON’s TWINABS for data integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.